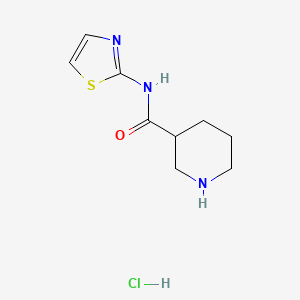

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride

Description

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C9H13N3OS·HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring and a piperidine ring, which contribute to its unique chemical properties.

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDKAHUYYXMYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride typically involves the reaction of 1,3-thiazole with piperidine-3-carboxamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide

- N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydrobromide

- N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydroiodide

Uniqueness

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical .

Biological Activity

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of the Compound

Chemical Structure : The compound features a thiazole ring and a piperidine moiety, which contribute to its versatility in biological interactions. Its IUPAC name is this compound, with a molecular weight of approximately 211.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring is known to modulate enzyme activity and receptor interactions, impacting various cellular pathways. Notably, it has been studied for its potential as an inhibitor of inflammatory processes and microbial growth.

1. Antimicrobial Properties

Research indicates that compounds similar to N-(1,3-thiazol-2-yl)piperidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Strong antibacterial effects | |

| Candida albicans | Moderate antifungal activity |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It has been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiazole derivatives, including this compound. Specific findings include:

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HCT-15 (colon carcinoma) | 24.5 | Significant cytotoxicity | |

| A549 (lung adenocarcinoma) | 19.8 | Induces apoptosis |

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiazole derivatives against E. coli and S. aureus. The results indicated that N-(1,3-thiazol-2-yl)piperidine derivatives exhibited a dose-dependent inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics and moderate plasma half-life, which are essential for maintaining effective concentrations in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.